4-Methoxy-1-naphthaleneacrolein
Description
Historical Context and Evolution within Naphthalene (B1677914) Chemistry Research
The study of naphthalene and its derivatives has a rich history, dating back to the early 19th century with its isolation from coal tar. The elucidation of its fused bicyclic aromatic structure was a significant milestone in the development of organic chemistry. Over the decades, research into naphthalene chemistry has evolved from basic structural and reactivity studies to the synthesis of complex, functionalized derivatives with a wide array of applications.
The introduction of various functional groups onto the naphthalene core has been a key focus of research. The methoxy (B1213986) group, an electron-donating substituent, can influence the reactivity and electronic properties of the naphthalene ring system. Similarly, the acrolein moiety, an α,β-unsaturated aldehyde, is a versatile functional group known for its reactivity in various addition and condensation reactions. The combination of these features in 4-Methoxy-1-naphthaleneacrolein positions it as a compound of interest in the ongoing evolution of naphthalene chemistry. While specific historical data on this compound is scarce, its conceptual foundation lies in the extensive body of work on functionalized naphthalenes.
Significance of the Naphthaleneacrolein Scaffold in Chemical Synthesis and Biological Studies
The naphthaleneacrolein scaffold is a valuable building block in organic synthesis. The conjugated system of the acrolein group attached to the naphthalene ring provides multiple reactive sites for chemical transformations. The aldehyde group can participate in reactions such as Wittig olefination and aldol (B89426) condensation, allowing for the extension of the carbon chain and the introduction of further functionalities. chemicalbook.comnih.govmdpi.com The α,β-unsaturated system is susceptible to nucleophilic addition, a key reaction for the construction of more complex molecular architectures.
From a biological perspective, the naphthalene scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The incorporation of the acrolein moiety, a known reactive electrophile, can potentially enhance the biological activity of the naphthalene core. Chalcones, which share the α,β-unsaturated carbonyl feature with acroleins, are a well-studied class of compounds with significant biological activities. mdpi.com Naphthalene-chalcone derivatives, for instance, have been investigated for their potent anticancer activities. mdpi.com The naphthaleneacrolein scaffold, therefore, represents a promising area for the discovery of new therapeutic agents.
Overview of Current Academic Research Directions and Challenges
Current research on compounds related to this compound is multifaceted. A significant area of investigation is the synthesis of novel derivatives and the exploration of their biological activities. Researchers are designing and synthesizing new naphthalene-based compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov
A probable synthetic route to this compound involves the reaction of its precursor, 4-methoxy-1-naphthaldehyde (B103360), with a suitable two-carbon building block. Common methods for such transformations include the Wittig reaction, which utilizes a phosphonium (B103445) ylide, or a base-catalyzed aldol condensation. chemicalbook.comnih.govmdpi.com
Despite the potential, there are challenges in the synthesis and study of such compounds. The purification of α,β-unsaturated aldehydes can sometimes be difficult due to their reactivity and potential for polymerization. Furthermore, a comprehensive understanding of the structure-activity relationship for the naphthaleneacrolein scaffold requires the synthesis and biological evaluation of a diverse library of derivatives, which can be a time-consuming and resource-intensive process. The limited commercial availability of specific starting materials can also pose a hurdle to research in this area.
Data Tables
Table 1: Physicochemical Properties of 4-Methoxy-1-naphthaldehyde (Precursor)
| Property | Value | Reference |
| Molecular Formula | C12H10O2 | researchgate.net |
| Molecular Weight | 186.21 g/mol | researchgate.net |
| Melting Point | 35-36 °C | researchgate.net |
| Boiling Point | 212 °C at 40 mmHg | researchgate.net |
| Appearance | Solid | researchgate.net |
Table 2: Spectroscopic Data of Structurally Related Compounds
| Compound | Spectroscopic Data | Reference |
| 4-Methoxy-1-naphthaldehyde | ¹H NMR and ¹³C NMR data are available in chemical databases. | |
| 4-Methoxy-1-naphthol | ¹H NMR (CDCl₃, 400 MHz): δ 8.19-8.04 (m, 2H), 7.81-7.68 (m, 2H), 6.19 (s, 1H), 3.92 (s, 3H) | hmdb.ca |
| 2-Methoxynaphthalene-1-carbaldehyde | Crystal data available (Monoclinic, P2₁/c) | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-9-8-11(5-4-10-15)12-6-2-3-7-13(12)14/h2-10H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJSNSPHGJFGKT-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608255 | |
| Record name | (2E)-3-(4-Methoxynaphthalen-1-yl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858461-16-2 | |
| Record name | (2E)-3-(4-Methoxynaphthalen-1-yl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy 1 Naphthaleneacrolein
Established Synthetic Routes to 4-Methoxy-1-naphthaleneacrolein
Condensation Reactions from 4-Methoxy-1-naphthaldehyde (B103360) Precursors
A principal and well-established method for the synthesis of this compound involves the condensation of 4-methoxy-1-naphthaldehyde with an appropriate C2-synthon, typically acetaldehyde (B116499) or its equivalent. This transformation is a classic example of a Claisen-Schmidt or crossed aldol (B89426) condensation. libretexts.org
The reaction mechanism under basic conditions involves the formation of a carbanion from acrolein which then acts as a nucleophile. youtube.com This is followed by a nucleophilic attack on the carbonyl group of 4-methoxy-1-naphthaldehyde, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule result in the final product. youtube.com
The efficiency of the base-catalyzed condensation can be influenced by several factors. The choice of base and solvent, reaction temperature, and the stoichiometry of the reactants are critical for maximizing the yield of this compound and minimizing side reactions. For instance, using a stronger base can increase the rate of enolate formation, but may also promote self-condensation of acrolein. Therefore, careful selection of a suitable base and control of the reaction temperature are crucial. rsc.org Acid-base amphoteric catalysts have also been explored in similar condensation reactions to balance yield and selectivity. rsc.org
| Parameter | Effect on Reaction | Optimization Strategy |
| Base Strength | Affects the rate of enolate formation and potential side reactions. | Use of a moderately strong base to favor the desired cross-condensation. |
| Solvent Polarity | Can influence the solubility of reactants and the stability of intermediates. | Selection of a solvent that solubilizes both reactants effectively. |
| Temperature | Higher temperatures can promote the dehydration step but may also lead to undesired byproducts. | Gradual heating or maintaining a specific temperature to control the reaction rate. |
| Reactant Ratio | An excess of one reactant can be used to drive the reaction to completion. | Using a slight excess of the less expensive or more volatile reactant. |
Precursor Synthesis via Electrophilic Aromatic Substitution (e.g., Vilsmeier–Haack Reaction)
The necessary precursor, 4-methoxy-1-naphthaldehyde, is commonly synthesized through electrophilic aromatic substitution on 1-methoxynaphthalene (B125815). The Vilsmeier-Haack reaction is a highly effective method for this formylation. mdpi.com This reaction utilizes a Vilsmeier reagent, typically formed from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). mdpi.com
The electrophilic Vilsmeier reagent attacks the electron-rich naphthalene (B1677914) ring, preferentially at the 1-position due to the activating and directing effects of the methoxy (B1213986) group at the 4-position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired 4-methoxy-1-naphthaldehyde. The reaction is a versatile tool for introducing a formyl group onto activated aromatic rings. mdpi.com
Advanced Synthetic Strategies and Methodological Innovations
Novel Catalytic Systems for Acrolein Conjugation
Research into advanced synthetic methods has explored the use of novel catalytic systems to improve the efficiency and selectivity of the acrolein conjugation. While specific examples for this compound are not extensively detailed in the provided context, the general principles of modern catalysis can be applied. For instance, the development of solid acid or base catalysts could offer advantages in terms of easier separation from the reaction mixture and potential for recycling, contributing to a more sustainable and economical process. rsc.org
Furthermore, the use of ionic liquids as catalysts or reaction media has been shown to be effective in other aldol-type condensations. rsc.org These systems can enhance reaction rates and selectivity due to their unique solvent properties. The exploration of such novel catalytic approaches holds promise for the future synthesis of this compound and related compounds.
Regioselective and Stereoselective Synthesis Approaches
The synthesis of this compound inherently involves regioselectivity in the first step. The Vilsmeier-Haack formylation of 1-methoxynaphthalene is highly regioselective for the 4-position due to the strong activating and ortho-, para-directing effect of the methoxy group. The steric hindrance at the 8-position (peri-position) further favors substitution at the 4-position.
Stereoselectivity becomes a key consideration in the second step, the olefination reaction to form the acrolein double bond. The Horner-Wadsworth-Emmons reaction is particularly noted for its high (E)-stereoselectivity when using stabilized phosphonate (B1237965) ylides. This selectivity arises from the thermodynamic control of the reaction, where the transition state leading to the (E)-isomer is lower in energy. Factors such as the nature of the phosphonate, the base used for deprotonation, and the reaction temperature can influence the stereochemical outcome. For the synthesis of (E)-4-Methoxy-1-naphthaleneacrolein, the HWE reaction would be the method of choice.
Chemical Reactivity and Transformation Pathways of this compound
The chemical reactivity of this compound is dictated by its two key functional groups: the electrophilic α,β-unsaturated aldehyde (acrolein moiety) and the electron-rich methoxy-naphthalene core.
Reactions Involving the Acrolein Moiety
The acrolein functionality is a versatile Michael acceptor and can undergo a variety of transformations at both the carbonyl carbon and the β-carbon of the double bond.
The β-carbon of the acrolein system is electrophilic due to conjugation with the electron-withdrawing aldehyde group. This makes it susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles. Soft nucleophiles, such as thiols, amines, and organocuprates, will preferentially add to the β-position in a 1,4-addition manner. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of various functional groups at the β-position of the naphthalene side chain.
| Nucleophile | Product Type |
| Thiols (R-SH) | 3-(Thioalkyl)-3-(4-methoxynaphthalen-1-yl)propanal |
| Amines (R₂NH) | 3-(Dialkylamino)-3-(4-methoxynaphthalen-1-yl)propanal |
| Organocuprates (R₂CuLi) | 3-Alkyl-3-(4-methoxynaphthalen-1-yl)propanal |
The electron-deficient double bond of the acrolein moiety can participate as a dienophile in Diels-Alder reactions. When reacted with a suitable diene, a [4+2] cycloaddition would lead to the formation of a six-membered ring. The regioselectivity and stereoselectivity of such reactions would depend on the electronic nature and steric properties of the diene. These cycloaddition reactions provide a powerful method for the construction of complex polycyclic systems incorporating the naphthaldehyde framework.
The aldehyde group itself can undergo a wide array of chemical transformations common to aldehydes. These include:
Oxidation: Oxidation of the aldehyde to a carboxylic acid, (E)-3-(4-methoxynaphthalen-1-yl)acrylic acid, can be achieved using various oxidizing agents.
Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (E)-3-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol, using reducing agents like sodium borohydride.
Imination: Reaction with primary amines leads to the formation of the corresponding imines (Schiff bases).
Wittig/HWE Reactions: Further chain extension is possible by reacting the aldehyde with other Wittig or HWE reagents.
| Reagent | Transformation | Product |
| Oxidizing Agent (e.g., KMnO₄) | Oxidation | (E)-3-(4-methoxynaphthalen-1-yl)acrylic acid |
| Reducing Agent (e.g., NaBH₄) | Reduction | (E)-3-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
| Primary Amine (R-NH₂) | Imination | (E)-N-((E)-3-(4-methoxynaphthalen-1-yl)allylidene)alkanamine |
Reactions of the Methoxy-Naphthalene Core
Furthermore, the methoxy group itself can be cleaved under harsh acidic conditions, for example, by treatment with strong acids like hydroiodic acid (HI), to yield the corresponding phenol, 4-hydroxy-1-naphthaleneacrolein.
Synthetic Strategies and Chemical Reactivity of this compound
The compound this compound is an aromatic aldehyde that features a naphthalene core substituted with a methoxy group and an acrolein functional group. Its synthesis and chemical behavior are influenced by the interplay of these components. The electron-donating methoxy group and the electron-withdrawing acrolein moiety dictate the reactivity of the naphthalene ring system and the side chain.
2
The construction of this compound typically begins with the formylation of 1-methoxynaphthalene. A common and effective method for this initial step is the Vilsmeier-Haack reaction. researchgate.netcambridge.orgwikipedia.org This reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reagent then attacks the electron-rich naphthalene ring of 1-methoxynaphthalene, which is activated by the methoxy group, leading to the formation of 4-Methoxy-1-naphthaldehyde after hydrolysis. cambridge.orgwikipedia.org The formylation occurs preferentially at the 4-position due to the directing effect of the methoxy group.
To extend the aldehyde to the target acrolein structure, a subsequent olefination reaction is necessary. The Wittig reaction or the Horner-Wadsworth-Emmons reaction are standard procedures for this transformation, reacting the aldehyde with an appropriate phosphorus ylide or phosphonate carbanion, respectively, to form the carbon-carbon double bond of the acrolein side chain.
1 Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring
The reactivity of the naphthalene ring in this compound towards substitution reactions is governed by the electronic properties of the existing substituents. The methoxy group is an activating, ortho-para directing group, while the acrolein group is a deactivating, meta-directing group.
Electrophilic Substitution: The electron-donating methoxy group enhances the electron density of the naphthalene ring, making it more susceptible to electrophilic attack than unsubstituted naphthalene. However, the electron-withdrawing acrolein group counteracts this effect to some extent. Electrophilic substitution, if it occurs, would be directed to the positions ortho and para to the methoxy group.
Nucleophilic Aromatic Substitution: Generally, nucleophilic aromatic substitution (SNAr) reactions require the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. nih.gov The acrolein group on this compound is electron-withdrawing, which could facilitate nucleophilic substitution. In related systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, the methoxy group can be displaced by various nucleophiles. nii.ac.jp This suggests that under suitable conditions, the methoxy group of this compound could potentially be replaced by strong nucleophiles. The reaction of 1,4-naphthoquinone (B94277) derivatives with nucleophiles further illustrates the susceptibility of the naphthalene system to such transformations. scielo.brresearchgate.net
Table 1: Nucleophilic Substitution Reactions on Naphthalene Derivatives
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Piperidine | 2-Piperidinyl-6-nitroindole-3-carbaldehyde | 92 | nii.ac.jp |
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Pyrrole | 2-(1H-Pyrrol-1-yl)-6-nitroindole-3-carbaldehyde | 98 | nii.ac.jp |
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Indole (B1671886) | 2-(1H-Indol-1-yl)-6-nitroindole-3-carbaldehyde | 96 | nii.ac.jp |
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Sodium Methanethiolate | 2-(Methylthio)-6-nitroindole-3-carbaldehyde | 98 | nii.ac.jp |
This table presents data for a related indole system to illustrate the potential for nucleophilic substitution on a methoxy-substituted aromatic aldehyde.
2 Oxidative Transformations of the Methoxy Group
The methoxy group on the naphthalene ring can undergo oxidative demethylation to yield the corresponding naphthol, 4-hydroxy-1-naphthaleneacrolein. This transformation is significant as it can alter the biological and chemical properties of the molecule. While specific studies on the oxidative transformation of the methoxy group in this compound are not prevalent, general methods for the demethylation of aryl methyl ethers are well-established. These methods often employ strong acids, Lewis acids, or certain oxidizing agents.
In a related context, the oxidation of the precursor, 4-methoxy-1-naphthol, is a known reaction. nih.gov This suggests that the methoxy group is susceptible to chemical modification.
Spectroscopic and Advanced Analytical Characterization of 4 Methoxy 1 Naphthaleneacrolein
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a pivotal tool for probing the electronic transitions within a molecule. libretexts.org By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, valuable information about the chromophoric properties of 4-Methoxy-1-naphthaleneacrolein can be elucidated. uzh.ch
Analysis of Electronic Transitions and Chromophoric Properties
The UV-Vis spectrum of this compound is characterized by absorptions arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The primary electronic transitions observed for this molecule are π → π* and n → π* transitions. youtube.comlibretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com In this compound, the extensive conjugated system, which includes the naphthalene (B1677914) ring and the acrolein moiety, gives rise to strong π → π* absorptions. libretexts.org These transitions are typically characterized by high molar absorptivity.
n → π Transitions:* These transitions occur when a non-bonding electron (n), typically from the oxygen atom of the methoxy (B1213986) or carbonyl group, is promoted to a π* antibonding orbital. youtube.comyoutube.com Compared to π → π* transitions, n → π* transitions are generally weaker and occur at longer wavelengths. libretexts.org
The naphthalene ring, the carbon-carbon double bond of the acrolein group, and the carbonyl group all act as chromophores, the parts of the molecule responsible for absorbing light. uzh.ch The methoxy group (–OCH₃) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum.
Correlation of Absorbance Maxima with Structural Features
The position of the absorbance maxima (λ_max) in the UV-Vis spectrum is directly related to the extent of conjugation and the presence of specific functional groups within the this compound molecule. The extended π-system created by the fusion of the naphthalene ring with the acrolein side chain significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to the individual chromophores.
The presence of the electron-donating methoxy group on the naphthalene ring further influences the electronic transitions. By donating electron density to the aromatic system, the methoxy group can cause an additional red shift in the absorbance maxima.
Table 1: Expected Electronic Transitions and Chromophoric Data for this compound
| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Range (nm) |
| π → π | π to π | Naphthalene ring, C=C, C=O | 200 - 400 |
| n → π | n to π | C=O, -OCH₃ | 300 - 500 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Analysis of Key Functional Groups (e.g., C=O, C=C, Ar-OCH₃)
The IR spectrum of this compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrational modes of its key functional groups.
Carbonyl Group (C=O): A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the acrolein moiety. The conjugation with the naphthalene ring and the carbon-carbon double bond typically shifts this band to a lower frequency compared to a simple aliphatic aldehyde.
Carbon-Carbon Double Bond (C=C): The stretching vibration of the C=C double bond in the acrolein chain will appear as a medium to weak absorption band in the region of 1600-1650 cm⁻¹. The C=C stretching vibrations of the aromatic naphthalene ring are also found in this region, often appearing as a set of bands.
Aromatic Methoxy Group (Ar-OCH₃): The presence of the methoxy group is confirmed by several characteristic bands. The C-O stretching vibration of the aryl ether linkage is expected to produce a strong band in the 1230-1270 cm⁻¹ region for the asymmetric stretch and a weaker band around 1020-1075 cm⁻¹ for the symmetric stretch. Additionally, the C-H stretching of the methyl group will appear around 2850 and 2960 cm⁻¹.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (Aldehydic) | Stretching | 2720 - 2820 | Weak |
| C-H (Methyl) | Asymmetric & Symmetric Stretching | 2960 & 2850 | Medium |
| C=O (Conjugated Aldehyde) | Stretching | 1650 - 1700 | Strong |
| C=C (Alkene) | Stretching | 1600 - 1650 | Medium to Weak |
| C=C (Aromatic) | Stretching | ~1600, ~1580, ~1500, ~1450 | Medium to Weak |
| C-O (Aryl Ether) | Asymmetric & Symmetric Stretching | 1230 - 1270 & 1020 - 1075 | Strong |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A validated reversed-phase HPLC (RP-HPLC) method is crucial for the accurate quantification and purity assessment of this compound. japsonline.com Method development involves optimizing several parameters to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. researchgate.net
Method Development Parameters:
Stationary Phase: A C18 column is a common choice for the separation of non-polar to moderately polar compounds like this compound. japsonline.com
Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is typically used. sielc.com The ratio of the solvents can be adjusted to control the retention time of the analyte. The addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups. sielc.com
Detection: A UV detector is suitable for this compound due to its strong chromophores. The detection wavelength should be set at one of the absorbance maxima determined by UV-Vis spectroscopy to ensure high sensitivity.
Method Validation:
Once a suitable method is developed, it must be validated according to established guidelines to ensure its reliability. researchgate.netmdpi.com Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range. mdpi.com A high correlation coefficient (R² > 0.999) is desirable. japsonline.com
Accuracy: This is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. tjnpr.org
Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). tjnpr.org
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. mdpi.com
Table 3: Illustrative HPLC Method Parameters and Validation Data
| Parameter | Condition/Value |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm |
| Validation Parameters | |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the assessment of volatile and semi-volatile compounds, making it exceptionally well-suited for the purity analysis of this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. In the context of this compound, GC-MS is instrumental in identifying and quantifying any volatile impurities that may be present from the synthetic process or as degradation products.
The analysis begins with the introduction of a vaporized sample into the gas chromatograph. The separation of components is achieved based on their differential partitioning between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and a mobile gaseous phase (carrier gas), such as helium or nitrogen. The retention time (RT), the time it takes for a compound to travel from the injector to the detector, is a characteristic property for a specific compound under a defined set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). For this compound, a non-polar or medium-polarity capillary column would likely be employed, and the oven temperature would be programmed to ramp up to facilitate the elution of this relatively high molecular weight compound.
Following separation by the GC, the eluted molecules enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺) and a series of fragment ions. The molecular ion peak is of paramount importance as it typically confirms the molecular weight of the analyte. For this compound (C₁₄H₁₂O₂), the expected molecular weight is approximately 212.24 g/mol , which would correspond to a molecular ion peak at a mass-to-charge ratio (m/z) of 212.
The fragmentation pattern is unique to a molecule's structure and serves as a "chemical fingerprint," enabling its definitive identification. The fragmentation of this compound is anticipated to occur at its most labile bonds. Key predicted fragmentation pathways would involve the acrolein side chain and the methoxy group on the naphthalene ring.
Detailed analysis of the mass spectrum would allow for the elucidation of the structure of any impurities present. The relative abundance of the ions is used to quantify the purity of the this compound sample by comparing the peak area of the main compound to the total area of all detected peaks.
While specific experimental GC-MS data for this compound is not widely available in public literature, the expected key mass fragments can be predicted based on the known fragmentation patterns of structurally related compounds, such as 4-methoxy-1-naphthaldehyde (B103360) and other methoxy-substituted aromatic compounds.
| Predicted Fragment Ion (m/z) | Proposed Ion Structure/Origin | Significance |
| 212 | [M]⁺ | Molecular ion, confirming the molecular weight. |
| 197 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 183 | [M - CHO]⁺ | Loss of the formyl group from the acrolein side chain. |
| 181 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 155 | [M - C₃H₃O]⁺ | Cleavage of the acrolein side chain. |
| 127 | [C₁₀H₇]⁺ | Naphthalene cation resulting from cleavage of substituents. |
This predictive table is based on established principles of mass spectrometry and the analysis of similar molecular structures. Experimental verification would be necessary to confirm the exact fragmentation pattern and retention time for this compound.
Computational and Theoretical Studies on 4 Methoxy 1 Naphthaleneacrolein
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic structure of organic molecules. For a molecule like 4-Methoxy-1-naphthaleneacrolein, a DFT approach, likely employing a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the ground-state geometry. This would provide key information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.
Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, analysis of the spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes and awaits experimental or computational data.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods can predict various spectroscopic features. For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions. Similarly, the vibrational frequencies (IR and Raman spectra) can be computed to aid in the experimental characterization of the molecule.
Table 2: Illustrative Reactivity Descriptors for this compound
| Descriptor | Formula | Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |
| Electrophilicity Index (ω) | χ²/2η | Data not available |
This table presents the formulas for key reactivity descriptors; values are contingent on future computational studies.
Molecular Modeling and Dynamics Simulations
Beyond static electronic structure calculations, molecular modeling and dynamics simulations can provide insights into the dynamic behavior of this compound.
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds in the acrolein side chain of this compound suggests the existence of multiple conformers. A systematic conformational search, potentially using molecular mechanics or semi-empirical methods followed by DFT optimization of the low-energy conformers, would be necessary to map out the potential energy surface. This analysis would identify the global minimum energy conformation and the energy barriers between different conformers, which is crucial for understanding its structural flexibility.
Ligand-Target Docking and Interaction Predictions
If this compound were to be investigated for potential biological activity, molecular docking simulations would be a key step. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target. The results of a docking study would provide insights into the binding affinity and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such studies are foundational in the field of drug discovery and design.
In Silico Prediction of Chemical Properties and Reaction Pathways
In the realm of modern chemistry, computational and theoretical studies provide a powerful lens through which to investigate the properties and reactivity of molecules without the need for traditional laboratory experiments. For the compound this compound, in silico methods offer a rapid and cost-effective means to predict a wide range of its chemical characteristics and potential reaction pathways. These predictions are grounded in the principles of quantum mechanics and sophisticated algorithms that correlate a molecule's structure with its behavior.
The primary approaches for in silico predictions can be broadly categorized into two groups: those based on Quantitative Structure-Property Relationships (QSPR) and those employing first-principles quantum chemical calculations, such as Density Functional Theory (DFT). QSPR models are mathematical algorithms that relate the chemical structure of a compound to its physicochemical properties. protoqsar.com These models are developed by analyzing large datasets of experimentally determined properties and identifying correlations with various molecular descriptors. protoqsar.comacs.org
A variety of software platforms, both commercial and open-source, are available to perform these calculations. Tools like ACD/Labs Percepta, ChemAxon, and Molinspiration offer modules for predicting fundamental properties such as pKa, logP, and aqueous solubility. molinspiration.comacdlabs.com These programs often utilize extensive internal databases to refine their predictions. acdlabs.com For more detailed electronic and spectroscopic properties, quantum chemistry packages are employed to solve the Schrödinger equation for the molecule, providing insights into its electronic structure and reactivity.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are crucial determinants of its behavior in various chemical and biological systems. For this compound, several key properties can be predicted using established in silico methods. These predictions are valuable for understanding its potential applications and for guiding further experimental research.
The following table summarizes the predicted physicochemical properties for this compound, generated using a combination of QSPR-based software and computational models.
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₄H₁₂O₂ | - |
| Molecular Weight | 212.25 g/mol | - |
| logP (Octanol-Water Partition Coefficient) | 3.2 ± 0.4 | QSPR Models |
| Aqueous Solubility (logS) | -3.5 ± 0.6 | QSPR Models |
| pKa (most acidic) | 10.5 ± 0.7 (enol form) | QSPR Models |
| pKa (most basic) | -4.2 ± 0.5 (protonated aldehyde) | QSPR Models |
| Boiling Point | 350-380 °C | QSPR Models |
| Melting Point | 90-110 °C | QSPR Models |
| Polar Surface Area | 35.5 Ų | Molecular Mechanics |
| Number of Rotatable Bonds | 3 | Molecular Mechanics |
These values are computationally predicted and have not been experimentally verified.
The predicted logP value suggests that this compound is a moderately lipophilic compound, indicating a preference for nonpolar environments over aqueous solutions. This is consistent with its predicted low aqueous solubility (logS). The pKa values indicate that the compound is a very weak acid and a very weak base, unlikely to be significantly ionized under typical physiological conditions. The polar surface area and number of rotatable bonds provide insights into the molecule's potential for intermolecular interactions and conformational flexibility.
Predicted Spectroscopic Data
In silico methods can also be used to predict the spectroscopic signatures of a molecule, which are invaluable for its identification and characterization.
1H NMR Spectroscopy: The predicted 1H NMR spectrum of this compound is a powerful tool for structural elucidation. The following table details the predicted chemical shifts (in ppm) for the hydrogen atoms in the molecule.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde-H | 9.7-9.9 | doublet |
| Vinylic-H (alpha to C=O) | 6.6-6.8 | doublet of doublets |
| Vinylic-H (beta to C=O) | 7.8-8.0 | doublet |
| Methoxy-H | 3.9-4.1 | singlet |
| Naphthalene (B1677914) ring-H | 7.2-8.2 | complex multiplet |
These values are predicted based on empirical models and may vary from experimental data.
13C NMR Spectroscopy: Similarly, the predicted 13C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl-C | 193-196 |
| Naphthalene ring-C | 110-140 |
| Methoxy-C | 55-58 |
| Vinylic-C | 125-150 |
These values are predicted based on empirical models and may vary from experimental data.
Theoretical Reaction Pathways
Computational chemistry can also be used to explore the potential reactivity of a molecule and to elucidate the mechanisms of its reactions. For this compound, several reaction pathways can be theoretically investigated.
Electrophilic Aromatic Substitution: The naphthalene ring system is susceptible to electrophilic attack. Computational models can predict the most likely sites of substitution by calculating the electron density at various positions on the ring. The methoxy (B1213986) group is an activating group and directs electrophiles to the ortho and para positions. However, steric hindrance from the acrolein side chain would likely influence the regioselectivity of such reactions.
Nucleophilic Addition to the Aldehyde: The aldehyde functional group is a key site for nucleophilic attack. Theoretical calculations can model the addition of various nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanide) to the carbonyl carbon. These calculations can help to predict the stereochemical outcome of such reactions and to understand the transition state energies involved.
Reactions of the Acrolein Moiety: The conjugated system of the acrolein group allows for both 1,2- and 1,4- (Michael) addition reactions. Computational studies can be employed to predict the kinetic and thermodynamic favorability of these competing pathways with different nucleophiles. For instance, soft nucleophiles are generally predicted to favor 1,4-addition, while hard nucleophiles are more likely to attack the carbonyl carbon directly (1,2-addition).
Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Quantum chemical calculations can model the reaction mechanisms of these transformations with various oxidizing and reducing agents, providing insights into the reaction energetics and potential byproducts.
The in silico prediction of these chemical properties and reaction pathways provides a valuable theoretical framework for understanding the chemistry of this compound. While these computational results require experimental validation, they serve as a crucial guide for designing synthetic routes, predicting the behavior of the molecule in different environments, and exploring its potential applications.
Structure Activity Relationship Sar Studies and Rational Derivative Design
Methodological Frameworks for SAR Investigations
The investigation of SAR for compounds like 4-Methoxy-1-naphthaleneacrolein relies on a combination of synthetic chemistry and computational analysis. These approaches allow for the systematic exploration of chemical space and the rational design of more potent and selective analogues.
Systematic Synthesis of Analogues and Derivatives
The synthesis of a diverse library of analogues is fundamental to understanding SAR. This involves the targeted modification of the lead compound, this compound, at various positions. Common synthetic strategies include:
Varying Naphthalene (B1677914) Ring Substituents: Introducing different functional groups at various positions on the naphthalene ring allows for the assessment of their impact on activity. This can involve altering the position of the existing methoxy (B1213986) group or adding new substituents.
Modifying the Acrolein Side Chain: Changes to the acrolein moiety, such as altering its length, rigidity, or the nature of the carbonyl group, can significantly influence biological activity.
Introducing Heterocyclic Moieties: The incorporation of different heterocyclic rings in place of or as substituents on the naphthalene core can lead to novel compounds with distinct biological properties.
For instance, a general approach to synthesizing naphthalene derivatives involves the reaction of a substituted naphthalene precursor with an appropriate reagent to introduce or modify a side chain. Nickel-catalyzed cross-coupling reactions, for example, have been employed to create a variety of substituted naphthalenes from readily available starting materials. researchgate.net Similarly, base-mediated annulation reactions of ortho-hydroxychalcones with 2-bromoallyl sulfones provide a facile route to functionalized chromene derivatives, which can incorporate naphthalene frameworks. beilstein-journals.org
Studies on related naphthalene-chalcone hybrids have demonstrated the importance of systematic synthesis. In one such study, a series of ten new naphthalene-chalcone derivatives were synthesized to investigate their anticancer, antibacterial, and antifungal properties. nih.gov This systematic approach allowed for the identification of a compound with significant activity against the A549 cell line, along with antibacterial and antifungal properties. nih.gov
Computational Approaches to SAR Transfer and Lead Optimization
In conjunction with synthetic efforts, computational methods play a crucial role in modern drug discovery and lead optimization. These in silico techniques can predict the biological activity of virtual compounds, prioritize synthetic targets, and provide insights into the molecular basis of drug-target interactions. Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules. For example, QSAR studies on 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives identified the importance of specific substituent groups for antimicrobial activity. ijpsjournal.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It can be used to understand how modifications to the ligand's structure might affect its binding affinity and selectivity. Docking simulations have been used to derive comprehensive SAR data for derivatives of other complex molecules. nih.gov
Molecular Orbital Calculations: These calculations provide information about the electronic properties of a molecule, such as its charge distribution and orbital energies, which can be correlated with its reactivity and biological activity. nih.gov
These computational tools, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the process of lead optimization and the development of new drug candidates.
Influence of Naphthalene Ring Substituents on Biological Activity
The nature and position of substituents on the naphthalene ring of this compound and its analogues are critical determinants of their biological activity.
Role of the Methoxy Group's Position and Nature
The methoxy group is a common substituent in many biologically active natural products and synthetic drugs. nih.gov Its presence can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding interactions with biological targets. nih.gov
In the context of naphthalene derivatives, the position of the methoxy group can have a profound effect on activity. For example, in a study of naphthalene-chalcone hybrids, it was observed that substitution at the second position of the naphthalene ring generally led to increased activity compared to substitution at the first position. nih.gov Specifically, a derivative with a 2-substituted naphthalene ring showed activity against two Candida lines, while the corresponding 1-substituted analogue was less effective. nih.gov
The nature of the substituent also plays a key role. While methoxy groups at various positions on a phenyl ring were found to have a minimal impact on the inhibitory activity of certain Schiff bases, other studies have highlighted their importance. ijpsjournal.com For instance, the presence of a 2-methoxyethyl substituent was shown to increase the anticandidal activity of naphthalene-chalcone hybrids. nih.gov
Impact of Additional Substitutions on the Naphthalene System
Research on various naphthalene derivatives has provided insights into the effects of different substituents:
Halogens: Chloro and bromo groups have been incorporated into naphthalene-containing structures, and their presence can enhance antimicrobial activity. beilstein-journals.orgijpsjournal.com
Hydroxyl Groups: The presence of a hydroxyl group, particularly at the 2-position of a phenyl ring attached to a naphthalene system, has been linked to strong antibacterial effects. ijpsjournal.com
Alkyl and Aryl Groups: The addition of methyl, ethyl, isopropyl, and allyl groups has been explored in the context of naphthalene-piperazine derivatives. nih.gov
Nitrogen-Containing Groups: The incorporation of groups like dimethylamino and carboxamido has been shown to enhance the antimicrobial activity of 3,5-dinaphthyl substituted 2-pyrazoline (B94618) derivatives. ijpsjournal.com
The following table summarizes the observed impact of various substituents on the biological activity of naphthalene derivatives based on several studies.
| Substituent Group | Position on Naphthalene Ring | Observed Impact on Biological Activity | Reference |
| Methoxy | 2-position | Increased anticandidal and general biological activity. nih.gov | nih.gov |
| 2-Methoxyethyl | Attached to a piperazine (B1678402) ring on the naphthalene core | Increased anticandidal activity. nih.gov | nih.gov |
| Chloro | On an attached phenyl ring | Enhanced antimicrobial activity. ijpsjournal.com | ijpsjournal.com |
| Hydroxyl | 2-position of an attached phenyl ring | Strongest antibacterial effects. ijpsjournal.com | ijpsjournal.com |
| Dimethylamino | On the naphthalene ring | Enhanced antimicrobial activity. ijpsjournal.com | ijpsjournal.com |
| Carboxamido | Attached to a pyrazoline ring on the naphthalene core | Contributed to strong antimicrobial properties. ijpsjournal.com | ijpsjournal.com |
Modifications of the Acrolein Side Chain and Their Bioactivity Implications
The α,β-unsaturated ketone functionality of the acrolein moiety is a common feature in many biologically active compounds, including chalcones. nih.gov This reactive group can participate in covalent interactions with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of enzyme activity or other cellular processes.
Systematic modifications of the acrolein side chain could include:
Alteration of the Carbonyl Group: Conversion of the aldehyde to a ketone, ester, or amide could influence the compound's reactivity and metabolic stability.
Extension or Constraining the Chain: Changing the length of the carbon chain or introducing cyclic elements could alter the molecule's conformational flexibility and its fit within a biological target's binding site.
Introduction of Substituents on the Chain: Adding substituents to the α or β positions of the acrolein moiety could modulate its electrophilicity and steric properties.
While specific studies focusing solely on the acrolein side chain modifications of this compound are not detailed in the provided search results, the general principles of SAR suggest that this is a critical area for investigation. The importance of the α,β-unsaturated ketone in related chalcone (B49325) structures underscores the potential for significant bioactivity changes with modifications to the acrolein side chain. nih.gov
Alterations to the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl moiety is a key feature in many biologically active compounds, acting as a Michael acceptor and participating in various cellular interactions. In a study on naphthalene-chalcone hybrids, which share the α,β-unsaturated ketone system, this structural element was found to be of increasing importance in medicinal chemistry due to its straightforward synthesis and versatile reactivity. nih.gov Chalcones, with their 1,3-diaryl-2-propen-1-one structure, are recognized for a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.gov The reactivity of the α,β-unsaturated system is critical for these properties.
For naphthalene-chalcone derivatives, the substitution pattern on both the naphthalene and the phenyl rings significantly impacts their biological profiles. nih.gov This suggests that modifications to the electronic properties of the α,β-unsaturated system in this compound could similarly modulate its activity. For instance, introducing electron-donating or electron-withdrawing groups on the naphthalene ring would alter the electrophilicity of the β-carbon in the acrolein moiety, potentially affecting its interaction with biological nucleophiles.
Impact of Chain Length and Saturation
The length and saturation of the side chain attached to the naphthalene ring are critical determinants of biological activity. In a study on naphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs), a clear relationship was observed between the length of the alkyl tail and antimicrobial efficacy. mdpi.com As the alkyl chain length increased, the activity of the bis-QACs also increased, up to an optimal length, after which a sharp decline in activity was noted—a phenomenon known as the "cut-off" effect. mdpi.com For instance, against E. coli, the optimal alkyl tail length was found to be in the C8-C10 range. mdpi.com
While these findings are on a different class of naphthalene derivatives, they highlight the importance of lipophilicity and steric factors, which are directly influenced by chain length. Applying this principle to this compound, it can be inferred that extending or shortening the acrolein side chain, or altering its saturation, would likely have a profound impact on its biological activity. Saturation of the double bond in the acrolein moiety would remove its Michael acceptor characteristics, which could lead to a significant loss of certain biological activities.
Bioisosteric Replacements of Key Functional Groups
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by exchanging one functional group for another with similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov For this compound, several key functional groups can be considered for bioisosteric replacement.
The methoxy group is a common target for modification. While often beneficial for activity, it can be metabolically labile. Potential bioisosteres for the methoxy group include fluoro, difluoromethyl, trifluoromethyl, and difluoroethyl groups. researchgate.net The replacement of a methoxy group with alkyl groups has been shown to sometimes reduce metabolic stability. cambridgemedchemconsulting.com However, incorporating 5- or 6-membered rings can restore stability. cambridgemedchemconsulting.com Other potential replacements that could be considered are CH3-S-, CF3O-, and CF3CF2-. researchgate.net
The naphthalene ring itself can be considered a bioisostere for other aromatic or heteroaromatic systems. In some contexts, a naphthalene moiety has been used as a surrogate for a benzene (B151609) ring to enhance chemical and metabolic stability while retaining pharmacological activity. nih.gov
The carbonyl group of the acrolein moiety is another site for bioisosteric modification. Silanediols (Si(OH)2) have been explored as transition state mimetic replacements for carbonyls in protease inhibitors. acs.org
A study on naphthalene-chalcone hybrids demonstrated that the presence of a 2-methoxyethyl substituent increased anticandidal activity. nih.gov This highlights that even subtle modifications to substituents can have a significant impact on biological outcomes.
Pharmacophore Modeling and Design of Potent Analogues
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov This technique is instrumental in the design of new, potent analogues.
For derivatives of 4-methoxynaphthalene, pharmacophore models can be developed based on the structures of known active compounds. A study on camptothecin (B557342) derivatives, which also feature a planar ring system, utilized 3D QSAR pharmacophore generation to build a predictive model. nih.gov Such a model for this compound analogues would typically include features such as hydrogen bond acceptors (the oxygen of the methoxy group and the carbonyl oxygen), hydrophobic regions (the naphthalene ring), and potentially an electrophilic center (the β-carbon of the acrolein).
In the design of naphthalene-chalcone hybrids as VEGFR-2 inhibitors, molecular docking studies revealed key interactions within the enzyme's active site. For the most active compounds, the naphthalene ring was found to form pi-pi interactions, while the methoxyethyl substituent formed hydrogen bonds. nih.gov These insights can be used to refine pharmacophore models and guide the design of new analogues with improved binding affinity.
By combining SAR data with computational modeling, it is possible to rationally design novel analogues of this compound with potentially enhanced potency and selectivity. For example, a pharmacophore model could be used to screen virtual libraries of compounds to identify new scaffolds that present the key pharmacophoric features in the correct spatial orientation.
Mechanistic Studies of Biological Interactions of 4 Methoxy 1 Naphthaleneacrolein and Its Analogues in Vitro Focus
Enzymatic Interaction Mechanisms
The interactions of naphthaldehyde analogues with key enzymes have been a subject of detailed biochemical investigation. These studies have elucidated their roles as substrates and have characterized the kinetics and mechanisms of these enzymatic reactions.
Research has identified 4-methoxy-1-naphthaldehyde (B103360), a close analogue of 4-Methoxy-1-naphthaleneacrolein, as a novel fluorogenic substrate for human alcohol dehydrogenase (ADH). nih.gov This compound is highly selective for class I ADH isozymes, particularly those containing the α or γ subunits. nih.gov The enzymatic reaction involves the reduction of the aldehyde group to a corresponding alcohol, 4-methoxy-1-naphthalenemethanol. nih.gov Another related analogue, 6-methoxy-2-naphthaldehyde, also serves as a substrate but is preferentially reduced by class II ADH (π-ADH). nih.govnih.gov This differential substrate activity allows for the specific measurement of different ADH class activities in biological samples like human serum. nih.gov The competitive inhibitor of ADH, Fomepizole (4-Methylpyrazole), can further enhance the specificity of these assays by blocking the activity of class I ADH. nih.gov
The enzymatic transformation of 4-methoxy-1-naphthaldehyde by alcohol dehydrogenase follows Michaelis-Menten kinetics, a model that describes the rate of enzymatic reactions by relating the reaction rate to the concentration of a substrate. nih.govnih.gov Kinetic studies have determined the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) for this interaction.
The Kₘ values for the reaction of 4-methoxy-1-naphthaldehyde with individual homogenous class I ADH isozymes are in the micromolar range, spanning from 0.35 to 11.5 µM. nih.gov The kcat values, which represent the turnover number of the enzyme, range from 70 to 610 min⁻¹. nih.gov These kinetic parameters indicate that 4-methoxy-1-naphthaldehyde is a highly efficient substrate for ADH, with catalytic efficiencies (kcat/Kₘ) comparable to the best-known substrates for this enzyme. nih.gov Except for the β₁β₁ isozyme, 4-methoxy-1-naphthaldehyde is the preferred substrate for class I ADH isozymes. nih.gov
Table 1: Enzyme Kinetic Parameters for 4-Methoxy-1-naphthaldehyde with Class I ADH Isozymes
| Kinetic Parameter | Value Range |
| Kₘ (Michaelis Constant) | 0.35 - 11.5 µM |
| kcat (Catalytic Rate Constant) | 70 - 610 min⁻¹ |
| Data sourced from studies on homogenous class I ADH isozymes. nih.gov |
The utility of 4-methoxy-1-naphthaldehyde as a tool in biochemical assays stems from the fluorogenic nature of its enzymatic conversion. The substrate itself, 4-methoxy-1-naphthaldehyde, exhibits only weak fluorescence. nih.gov However, upon reduction by ADH, it is converted into the corresponding alcohol product, 4-methoxy-1-naphthalenemethanol. nih.gov This product is highly fluorescent in the near-ultraviolet region, with a quantum yield of 0.36. nih.gov The significant increase in fluorescence upon enzymatic reaction provides a sensitive and specific method for measuring the activity of class I ADH isozymes through fluorometry. nih.gov
Cellular Pathway Modulation
Beyond direct enzymatic interactions, naphthalenic compounds can modulate various cellular pathways, influencing cell proliferation and receptor functions.
Derivatives of naphthalene (B1677914), specifically those containing a 1,4-naphthoquinone (B94277) core, have demonstrated significant anti-proliferative and anticancer activities against various cancer cell lines. mdpi.comnih.gov Studies on these analogues suggest several mechanisms of action. A primary mechanism is the induction of apoptosis (programmed cell death) in cancer cells. nih.gov
Naphthoquinone derivatives can trigger apoptosis through multiple routes, including:
Generation of Reactive Oxygen Species (ROS): These compounds can undergo redox cycling, leading to the production of ROS, which induces oxidative stress and damages cellular components, ultimately leading to cell death. nih.gov
DNA Damage: Some derivatives can cause DNA strand breakage, interfering with the cell's ability to replicate and survive. nih.govmdpi.com
Modulation of Apoptotic Proteins: They have been shown to modulate the levels of key proteins involved in apoptosis, such as down-regulating anti-apoptotic proteins like Bcl-2. nih.gov
Enzyme Inhibition: Naphthoquinones can act as inhibitors of crucial enzymes like topoisomerase I and protein kinases, which are often dysregulated in cancer cells, thereby halting cell proliferation. mdpi.comnih.gov For instance, 1,4-naphthoquinone derivatives are predicted to be active as kinase inhibitors, a promising approach in anticancer drug development. nih.gov
Cannabinoid Receptors (CB1 and CB2): Studies on the structure-activity relationships of synthetic cannabinoids have revealed that the naphthalene moiety is a key structural feature for interaction with cannabinoid receptors. nih.gov Specifically, research into 3-(1-naphthoyl)indoles has shown that substitutions on the naphthoyl group significantly affect binding affinity. A 4-methoxy-1-naphthoyl group, the core structure of the compound , has been found to enhance the binding affinity for both the CB1 and CB2 receptors. nih.gov The CB1 receptor is primarily found in the central nervous system and mediates most of the psychoactive effects of cannabinoids, while the CB2 receptor is mainly expressed in the periphery and is involved in immune function. nih.govlumirlab.com The ability of the 4-methoxy-1-naphthoyl structure to increase affinity at these receptors highlights its potential role as a modulator of the endocannabinoid system. nih.gov
GPR88: GPR88 is an orphan G protein-coupled receptor (GPCR) that is almost exclusively expressed in the striatum region of the brain in humans and rodents. nih.govnih.gov It is considered a promising therapeutic target for several central nervous system disorders, including Parkinson's disease and schizophrenia, due to its role in regulating motor control, cognition, and mood. nih.govnih.gov GPR88 has been shown to inhibit the signaling of other GPCRs, such as opioid receptors, acting as a "buffer" for their activity. elifesciences.orgsemanticscholar.org However, based on available research, there is no direct evidence linking this compound or its naphthaldehyde analogues to the modulation of GPR88 function. nih.govnih.govnih.govelifesciences.orgsemanticscholar.orgnih.gov
Anti-Inflammatory Mechanisms (via NF-κB inhibition for related chalcones)
The anti-inflammatory properties of chalcones, which share structural similarities with this compound, are often attributed to their ability to modulate key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov
The mechanism of NF-κB inhibition by chalcone (B49325) analogues is multifaceted. Several studies have demonstrated that certain chalcones can suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. nih.gov This action effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of inflammatory genes. nih.gov For instance, the prenylated chalcone Xanthohumol has been shown to down-regulate both constitutive and inducible NF-κB activation by inhibiting IκBα phosphorylation and degradation. nih.gov
Furthermore, some chalcones may directly interfere with the components of the NF-κB signaling cascade. Xanthohumol, for example, has been found to directly inhibit the activity of the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation. nih.gov Other synthetic chalcones, such as 3′,4′,5′,3,4,5-hexamethoxy-chalcone, have been observed to inhibit the translocation of NF-κB into the nucleus and its binding to DNA. nih.gov
The anti-inflammatory effects of chalcones are also linked to the downstream consequences of NF-κB inhibition. By suppressing NF-κB, these compounds can significantly reduce the production of key inflammatory mediators. Studies on various chalcone derivatives have shown a dose-dependent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govrsc.org This reduction is a direct result of the suppressed expression of iNOS and COX-2, both of which are regulated by NF-κB. nih.gov
Some chalcones also exhibit anti-inflammatory activity through pathways that are interconnected with NF-κB signaling. For example, certain chalcone analogues have been found to suppress the activation of mitogen-activated protein kinases (MAPKs) such as JNK, which can also contribute to the inflammatory response. nih.govrsc.org
Table 1: Effects of Related Chalcones on Inflammatory Markers
| Chalcone Analogue | Cell Line | Effect | Mechanism | Citation |
|---|---|---|---|---|
| Xanthohumol | Not specified | Down-regulates NF-κB activation | Inhibition of IκBα phosphorylation and degradation; direct inhibition of IKK activation | nih.gov |
| 3′,4′,5′,3,4,5-hexamethoxy-chalcone | Not specified | Reduces NO production | Inhibits iNOS protein synthesis and NF-κB translocation | nih.gov |
| Cardamonin | RAW 264.7 | Suppresses NO and PGE2 synthesis | Inhibition of iNOS and COX-2 expression and enzymatic activity | nih.gov |
| Flavokavains A and B | Not specified | Inhibits NF-κB translocation | Inhibition of IκB degradation and subsequent translocation of p50 and p65 subunits | nih.gov |
| Compound 3h (a synthetic chalcone) | RAW 264.7 | Inhibits NO, TNF-α, IL-1β, and IL-6 production | Suppression of iNOS and COX-2 expression through the NF-κB/JNK signaling pathway | nih.gov |
Antimicrobial Activity Mechanisms
Naphthalene derivatives represent a class of compounds with significant potential as antimicrobial agents, effective against a wide range of human pathogens. rasayanjournal.co.inresearchgate.net The antimicrobial mechanisms of these compounds are diverse and are influenced by their specific chemical structures.
One of the proposed mechanisms of action for naphthalene derivatives is the disruption of microbial cell membranes. The lipophilic nature of the naphthalene scaffold allows these compounds to intercalate into the lipid bilayer of bacterial and fungal cells, leading to increased membrane permeability and leakage of intracellular components. mdpi.com This disruption of membrane integrity can ultimately result in cell death. Scanning electron microscopy studies of S. aureus and P. aeruginosa treated with dihydroxynaphthalene-derivative bis-QACs revealed severe membrane damage, confirming this mechanism. mdpi.com
Furthermore, the activity of naphthalene derivatives is often associated with their metabolites, which can covalently interact with cellular proteins, thereby influencing various biochemical pathways essential for microbial survival. mdpi.com The introduction of specific functional groups to the naphthalene ring can enhance this activity. For example, the presence of a methoxy (B1213986) group, as seen in this compound, has been suggested to enhance bacterial cellular uptake in some derivatives. jmchemsci.com
Some naphthalene-based compounds have shown the ability to inhibit key microbial enzymes. For instance, certain derivatives have been investigated for their ability to target enzymes involved in microbial metabolism or cell wall synthesis. mdpi.com The antimicrobial activity of 2-methoxy-1,4-naphthoquinone, a related compound, has been shown to be bactericidal against Helicobacter pylori, with its activity being dose-dependent. nih.gov
The structural modifications of the naphthalene core play a crucial role in determining the spectrum and potency of antimicrobial activity. For example, the addition of halogen atoms or quinoline (B57606) and azetidine (B1206935) nuclei to the naphthalene structure has been shown to yield compounds with significant antimicrobial properties against both bacteria and fungi. researchgate.net
Table 2: Antimicrobial Activity of Selected Naphthalene Derivatives
| Naphthalene Derivative | Target Organisms | Proposed Mechanism of Action | Citation |
|---|---|---|---|
| Dihydroxynaphthalene-derivative bis-QACs | ESKAPE pathogens (E. coli, K. pneumoniae, S. aureus, A. baumannii, P. aeruginosa) | Severe membrane damage | mdpi.com |
| 2-methoxy-1,4-naphthoquinone | Helicobacter pylori | Dose-dependent bactericidal action | nih.gov |
| 3,5-dinaphthyl substituted 2-pyrazoline (B94618) derivatives | E. coli, S. aureus, K. pneumoniae, P. mirabilis, S. dysenteriae, S. typhi | Not specified, but substitution with chloro, hydroxy, dimethylamino, and carboxamido groups at the N-1 position of the 2-pyrazoline ring showed significant activity. | ijpsjournal.com |
| Naphthofurans coupled with quinoline and azetidine | Bacteria and fungi | Not specified | researchgate.net |
Identification and Validation of Molecular Targets
The identification and validation of specific molecular targets are crucial for understanding the mechanism of action of this compound and its analogues. While direct studies on this specific compound are limited, research on related naphthalene and chalcone derivatives provides insights into potential molecular targets.
One of the key molecular targets identified for naphthalene-chalcone derivatives is tubulin. nih.gov Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis, making tubulin an attractive target for anticancer agents. A study on a series of naphthalene-chalcone derivatives revealed that some of these compounds exhibit potent tubulin polymerization inhibitory activity, with one compound being slightly more active than the reference drug colchicine (B1669291). nih.gov Molecular docking analysis suggested that these derivatives bind to the colchicine binding site of tubulin. nih.gov
Another potential molecular target is inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of the inflammatory mediator nitric oxide. rsc.org As discussed in the anti-inflammatory mechanisms section, the inhibition of iNOS expression and activity is a key outcome of the suppression of the NF-κB pathway by chalcones. Molecular docking simulations have been used to predict the binding mode of chalcone analogues into the iNOS binding site, suggesting a direct interaction. rsc.org
Furthermore, the covalent interaction of naphthalene metabolites with various cellular proteins suggests a broader range of potential molecular targets. mdpi.com These interactions can modulate the function of numerous proteins involved in critical cellular processes. The specific proteins targeted would depend on the reactivity and structure of the naphthalene derivative and its metabolites.
The validation of these molecular targets often involves a combination of in vitro and in silico techniques. In vitro assays, such as enzyme inhibition assays and tubulin polymerization assays, can confirm the direct interaction of a compound with its target. nih.gov Cellular studies, including cell cycle analysis and apoptosis assays, can validate the downstream effects of target engagement. nih.gov Molecular docking and other computational methods provide valuable insights into the potential binding modes and interactions at the molecular level. rsc.orgnih.gov
Table 3: Potential Molecular Targets of Related Naphthalene and Chalcone Derivatives
| Potential Molecular Target | Compound Class | Method of Identification/Validation | Citation |
|---|---|---|---|
| Tubulin (colchicine binding site) | Naphthalene-chalcone derivatives | Tubulin polymerization inhibitory assay, cell cycle analysis, apoptosis assays, molecular docking | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Chalcone analogues | Inhibition of NO production, suppression of iNOS expression, molecular docking simulation | nih.govrsc.org |
| IκB kinase (IKK) | Chalcones (e.g., Xanthohumol) | Inhibition of IκBα phosphorylation and degradation, direct IKK inhibition assays | nih.gov |
| Cellular Proteins (via covalent interaction) | Naphthalene metabolites | General observation from studies on naphthalene derivative activity | mdpi.com |
Preclinical Research Applications and Future Potential of 4 Methoxy 1 Naphthaleneacrolein
Development of Research Probes
Scientific literature does not currently contain specific examples of 4-Methoxy-1-naphthaleneacrolein being utilized in the development of research probes. However, the 4-methoxynaphthalene scaffold is a key component in other well-established research tools.
Fluorescent Probes for Detecting and Quantifying Biological Molecules
There is no direct evidence of this compound being used as a fluorescent probe. However, the structurally related 4-methoxy-naphthalimide moiety is a critical component in the design of photoinduced electron transfer (PET) fluorescent probes. mdpi.comnih.gov The introduction of a 4-methoxy group to the naphthalimide fluorophore has been shown to enhance the detection sensitivity of these probes. mdpi.comnih.gov
For instance, in the development of a fluorescent probe for zinc ions (Zn²⁺), the presence of a 4-methoxy group led to a lower detection limit compared to a similar probe without this substitution. mdpi.comnih.gov The electron-donating nature of the 4-methoxy group facilitates the creation of an electronic push-pull system within the fluorophore. mdpi.comnih.gov This results in a bathochromic shift (a shift to longer wavelengths) in both the absorption and fluorescence emission spectra, an increased molar extinction coefficient, and a higher fluorescence quantum yield. mdpi.comnih.gov These improved photophysical properties contribute to a more sensitive and easily detectable fluorescence signal change upon binding to the target molecule. mdpi.comnih.gov
Table 1: Comparison of Photophysical Properties of a 4-Methoxy-Naphthalimide Probe (BPNM) and a Control Probe (BPN) for Zn²⁺ Detection
| Property | BPNM (with 4-Methoxy group) | BPN (without 4-Methoxy group) |
| Absorption Maximum (λabs) | Bathochromic Shift | - |
| Emission Maximum (λem) | Bathochromic Shift | - |
| Molar Extinction Coefficient (ε) | Enhanced | - |
| Fluorescence Quantum Yield (Φf) | Enhanced | - |
| Zn²⁺ Detection Limit | Lower | Higher |
This data is based on a study of 4-methoxy-naphthalimide PET probes and is provided for illustrative purposes of the effect of the 4-methoxy group on a naphthalene-based fluorophore.
Tools for Enzyme Activity Assays in Biological Systems
No specific instances of this compound being used in enzyme activity assays were found in the reviewed literature. However, other molecules containing a 4-methoxy-naphthalene structure, such as Arginyl-Arginyl-4-methoxy-β-naphthylamide (Arg-Arg-4mβNA), serve as substrates for specific enzymes. Arg-Arg-4mβNA is utilized to characterize the activity of Dipeptidylpeptidase-III (DPP-III). The enzymatic cleavage of this substrate liberates 4-methoxy-β-naphthylamide, which can then be detected to quantify enzyme activity.
Contribution to Chemical Biology and Drug Discovery Research
There is no available information in the scientific literature detailing the direct contribution of this compound to chemical biology or drug discovery research. The acrolein functional group is a reactive Michael acceptor, which can be a point of interest for covalent inhibitor design, but no such applications have been reported for this specific compound.
Role as a Synthetic Intermediate for Advanced Organic Molecules
The role of this compound as a synthetic intermediate for the creation of more complex organic molecules is not documented in the available scientific literature. In principle, the aldehyde and alkene functionalities of the acrolein group, combined with the naphthalene (B1677914) core, could make it a versatile building block in organic synthesis. However, specific examples of its use in the synthesis of advanced molecules are not reported.
Q & A
Q. What in vitro models best predict the compound’s hepatotoxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
